REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].C(Cl)(=O)C([Cl:17])=O>C(Cl)Cl.CN(C=O)C>[CH3:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([Cl:17])=[O:6]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
166 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated to dryness on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The solid material was re-dissolved in CH2Cl2 (200 ml)
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness on a rotary evaporator
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C(=O)Cl)C=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.9 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |